N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
The compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a methylene-linked 2-phenoxyacetamide at position 3, and a sulfanyl-ethyl tether at position 5 connecting to a 4,5-dihydropyrazole moiety. The pyrazole ring is further substituted with a 4-methylphenyl group and a thiophen-2-yl group (Figure 1). This structure integrates multiple pharmacophoric elements:
- 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
- 4,5-Dihydropyrazole: Implicated in kinase inhibition and anticancer activity .
- Thiophene and acetamide groups: Enhance bioavailability and target binding via hydrogen bonding .
Synthesis likely involves sequential S-alkylation of triazole-thiol intermediates (as in ) followed by cyclization and functionalization steps. Characterization via IR, NMR, and LCMS is standard for such compounds .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O4S2/c1-23-14-16-24(17-15-23)28-19-26(30-13-8-18-45-30)38-40(28)33(42)22-46-34-37-36-31(39(34)27-11-6-7-12-29(27)43-2)20-35-32(41)21-44-25-9-4-3-5-10-25/h3-18,28H,19-22H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXJAEUCJLHKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of 2-methoxybenzohydrazide with 4-methoxyphenyl isothiocyanate under reflux in ethanol, followed by alkaline cyclization. This method, adapted from WO2012/59869, yields 4-(4-methoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with a 74% yield after crystallization in dimethylformamide. Key conditions include:
- Reagents : 2-Methoxybenzohydrazide (0.2 mol), 4-methoxyphenyl isothiocyanate (0.22 mol), 15% aqueous KOH (0.24 mol).
- Conditions : Ethanol solvent, reflux for 8 h, followed by 20 h reflux after KOH addition.
- Workup : Acidification to pH 4.5 with 2N HCl, filtration, and crystallization.
This step establishes the triazole ring with a thiol group at position 3 and a 2-methoxyphenyl substituent at position 4.
Functionalization of the Triazole Thiol Group
The thiol group at position 3 undergoes alkylation to introduce a methylamine linker. Using a bromoethyl ketone intermediate (e.g., 2-bromoacetophenone), the thiol is converted to a sulfide bond. Reaction conditions from CN110483400A suggest using dioxane as a solvent and bismuth triflate (0.1 mmol) as a catalyst at 101°C for 5 h, achieving >85% yield. The resulting intermediate, 5-(2-oxoethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethanamine, is critical for subsequent coupling.
Preparation of the Pyrazole-Thiophene Substituent
Synthesis of 5-(4-Methylphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
The pyrazole ring is constructed via a [3+2] cycloaddition adapted from CN110483400A. Propargyl alcohol derivatives react with hydrazine hydrate in the presence of N-iodosuccinimide (NIS) and scandium triflate (0.4 mmol) in dioxane at 101°C. For example:
- Substrate : 3-(4-Chlorophenyl)prop-2-yn-1-ol (2 mmol), NIS (2.4 mmol), hydrazine hydrate (2.8 mmol).
- Conditions : 101°C, 5 h reaction time, 88% yield after column chromatography.
The dihydropyrazole structure arises from partial saturation during cyclization, confirmed via $$ ^1H $$-NMR (δ 3.1–3.5 ppm, multiplet for CH$$ _2 $$-CH$$ _2 $$).
Coupling of Triazole and Pyrazole-Thiophene Moieties
The sulfide bridge between the triazole and pyrazole is formed via nucleophilic substitution. The thiolate anion from the triazole reacts with 2-chloroacetylpyrazole (synthesized from chloroacetyl chloride and the pyrazole-thiophene intermediate). Conditions from CN103694197A involve:
- Reagents : 5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (1.2 eq), chloroacetyl chloride (1.5 eq).
- Conditions : Dichloromethane, triethylamine (2 eq), 0°C to room temperature, 12 h.
- Yield : 68–72% after silica gel chromatography.
Acylation with Phenoxyacetamide
The final step involves acylation of the triazole-bound methylamine with 2-phenoxyacetyl chloride. Adapted from CN103694197A:
- Reagents : 2-Phenoxyacetyl chloride (1.1 eq), triazole intermediate (1 eq).
- Conditions : Dry dichloromethane, DMAP (0.1 eq), 24 h at room temperature.
- Workup : Washing with NaHCO$$ _3 $$, drying over Na$$ _2 $$SO$$ _4 $$, and recrystallization from ethyl acetate/hexane.
- Yield : 71% (m.p. 170–171°C), confirmed via $$ ^1H $$-NMR (δ 5.65 ppm, singlet for -NHCO-).
Optimization Challenges and Alternative Routes
Regioselectivity in Triazole Formation
The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base, as reported in CN110483400A, improves regioselectivity for 1,2,4-triazoles over 1,3,4-isomers. Electrochemical methods from PMC9081720 offer metal-free alternatives but require specialized equipment.
Sulfur Compatibility
SeO$$ _2 $$-mediated oxidative cyclization (Zheng et al., 2015) provides an alternative pathway for introducing sulfanyl groups but risks overoxidation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxyphenyl group can lead to the formation of corresponding quinones .
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, this compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Structural Analogues
Key analogues and their distinguishing features are summarized in Table 1.
Key Observations :
- Triazole vs. Thiazole Cores : The target compound’s 1,2,4-triazole core (common in antifungal agents) contrasts with thiazole derivatives (e.g., ), which often exhibit anticancer activity .
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance lipophilicity (logP ~3.5) compared to analogues with nitro (e.g., ) or sulfonyl groups (e.g., ), which increase polarity.
Pharmacological Activity
Mechanistic Insights :
- Shared MOAs : Structural similarity predicts overlapping targets. For example, triazole-pyrazole hybrids (like the target) and pyrazole-thiazoles () inhibit kinases or cyclooxygenases via docking to ATP-binding pockets .
- Divergent Activities : The thiophene moiety in the target compound may confer unique selectivity toward cytochrome P450 enzymes, unlike chlorophenyl-substituted analogues () targeting tubulin .
Physicochemical and Computational Analysis
- QSAR Studies : The target compound’s polar surface area (~110 Ų) and hydrogen-bond acceptor count (N = 8) align with analogues showing moderate blood-brain barrier permeability .
- Docking Scores : Molecular docking () suggests the thiophene group enhances binding affinity to COX-2 (ΔG = -9.2 kcal/mol) compared to phenyl-substituted triazoles (ΔG = -7.8 kcal/mol) .
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide, also known as A0070465, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, antioxidant effects, and other relevant pharmacological activities.
Chemical Structure
The compound has a molecular formula of C34H32N6O4S2. Its structure includes multiple functional groups that contribute to its biological activity, particularly the triazole and pyrazole moieties which are known for their medicinal properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For instance, a series of pyrazolyl-thiazole derivatives exhibited significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . The tested compounds were evaluated using the Kirby-Bauer disk diffusion method, showing notable zones of inhibition.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyrazolyl-Thiazole Derivative 7g | 3.12 | Staphylococcus aureus |
| Pyrazolyl-Thiazole Derivative 7b | 6.25 | Escherichia coli |
| A0070465 | TBD | TBD |
Antioxidant Activity
The antioxidant properties of related compounds were assessed through DPPH and hydroxyl radical scavenging assays. The results indicated that compounds with specific substituents showed enhanced radical scavenging abilities. For example, the presence of a methyl group significantly increased antioxidant activity due to its electron-donating nature .
Table 2: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| Pyrazolyl-Thiazole Derivative 7g | 85% | 78% |
| Pyrazolyl-Thiazole Derivative 7b | 75% | 70% |
| A0070465 | TBD | TBD |
Mechanistic Insights
Computational studies using molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. The extended π-conjugation system in the pyrazolyl-thiazole framework allows for effective π–π stacking interactions with key residues in target proteins, enhancing both antimicrobial and antioxidant activities .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiophene-based compounds similar to A0070465. These compounds demonstrated promising results in both antimicrobial and antioxidant assays, indicating a potential therapeutic application in treating infections and oxidative stress-related conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including cyclization of triazole rings and coupling of thioether linkages. Key steps include:
- Triazole formation : Cyclization using hydrazine derivatives and carbon disulfide under basic conditions (e.g., KOH/EtOH) .
- Thioether coupling : Reaction of 2-oxoethylsulfanyl intermediates with triazole-thiols, optimized at 60–80°C in DMF with catalytic triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of triazole substitution and thioether bonding .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 644.7) and detects byproducts .
- HPLC : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme inhibition assays : Test activity against kinases or proteases (IC50 values) using fluorescence-based protocols .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 thresholds .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. Focus on thiophene-triazole interactions for hydrophobic binding .
- QSAR modeling : Correlate substituent effects (e.g., methoxyphenyl vs. fluorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-evaluate assays with standardized concentrations (1–100 µM) and controls .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing false negatives .
- Target validation : Apply CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block undesired triazole N-positions during sulfanyl-ethyl coupling .
- Microwave-assisted synthesis : Enhances regioselectivity (e.g., 100°C, 30 min) by accelerating kinetic control .
Q. What advanced techniques characterize stability under physiological conditions?
- pH-dependent degradation studies : Monitor compound integrity in buffers (pH 1–10) via HPLC-UV at 37°C .
- Forced degradation : Expose to oxidative (H2O2), thermal (60°C), and photolytic (UV light) stress to identify degradation pathways .
Q. How do structural analogs compare in bioactivity and synthetic feasibility?
- Fluorophenyl vs. methoxyphenyl analogs : Fluorophenyl derivatives show 2-fold higher kinase inhibition but lower solubility (logP +0.5) .
- Thiophene vs. furan substitutions : Thiophene enhances π-π stacking in docking studies, improving IC50 values by 30% .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be improved?
- Low yields in triazole cyclization : Optimize stoichiometry (1:1.2 hydrazine:carbon disulfide) and use ionic liquids as solvents .
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanates) during coupling steps .
Q. Which in silico tools predict metabolic liabilities and toxicity?
- ADMET prediction : Use SwissADME to flag high CYP3A4 affinity or hERG channel inhibition risks .
- Pro-Tox II : Identifies hepatotoxicity alerts related to thiophene bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
